4-[(Methylamino)methyl]phenylboronic acid hydrochloride CAS number
4-[(Methylamino)methyl]phenylboronic acid hydrochloride CAS number
An In-Depth Technical Guide to 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS: 2304634-16-8)
Introduction: A Versatile Linker for Modern Chemistry
In the landscape of modern organic synthesis and medicinal chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Boronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Among these valuable building blocks, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (CAS Number: 2304634-16-8 ) distinguishes itself as a particularly versatile and strategic intermediate.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond simple data presentation to explore the causality behind its applications, from its fundamental physicochemical properties and safe handling to its deployment in advanced synthetic protocols. As a bifunctional reagent—possessing both a reactive boronic acid for C-C bond formation and a nucleophilic secondary amine for further derivatization—it offers a unique handle for creating complex molecular architectures, making it a valuable asset in the synthesis of pharmaceutical intermediates and novel chemical entities.[4][5]
Part 1: Physicochemical Profile and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any laboratory setting. The hydrochloride salt form of this compound enhances its stability and often improves its solubility in polar solvents, facilitating easier handling and application.[5]
Chemical Identity and Properties
The key identifying and physical characteristics of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2304634-16-8 | [3] |
| Molecular Formula | C₈H₁₃BClNO₂ | [3][6] |
| Molecular Weight | 201.46 g/mol | [3][6] |
| Appearance | Typically a white to off-white solid | [5] |
| MDL Number | MFCD28895309 | [3] |
| Storage Conditions | Store in a dry, sealed container, often at refrigerated temperatures (-20°C to 8°C) | [3][5][6] |
Structural Rationale
The utility of this molecule is derived directly from its structure. The boronic acid group [-B(OH)₂] is the reactive handle for Suzuki coupling, while the 4-substituted [(methylamino)methyl] group provides a site for subsequent chemical modification or can influence the final molecule's biological activity and pharmacokinetic properties.
Caption: Key functional groups of the molecule.
Safety, Handling, and Storage
As with related boronic acid compounds, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride requires careful handling to ensure laboratory safety.
-
Hazard Identification : This class of compounds is often classified as causing skin and serious eye irritation.[7][8][9] Inhalation of dust should be avoided.[10]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[7]
-
Handling : Avoid dust formation during transfer.[8] Use appropriate tools (spatulas) and weigh the compound in a contained environment. Wash hands thoroughly after handling.[10]
-
Storage : The compound is moisture-sensitive. It should be stored in a tightly sealed container in a cool, dry place.[3][8] For long-term stability, storage in a refrigerator or freezer is recommended.[5][6]
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10]
Part 2: Synthesis and Quality Control
A reliable supply of high-purity starting material is critical for reproducible downstream applications. While this reagent is commercially available, understanding its synthesis provides insight into potential impurities. A plausible synthetic route begins with a commercially available nitro- or cyano-substituted aromatic compound.
Illustrative Synthetic Pathway
The following workflow outlines a common strategy for preparing aminomethyl-functionalized phenylboronic acids. The key steps involve the reduction of a nitrile or nitro group to form the amine, followed by borylation.
Caption: A plausible synthetic route.
General Synthesis Protocol
This protocol is an illustrative example. Researchers should consult peer-reviewed literature for specific, optimized conditions.
-
Amine Formation : React 4-cyanobenzyl bromide with an excess of methylamine in a suitable solvent like tetrahydrofuran (THF). The excess methylamine acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Causality: Using THF as a solvent is ideal as it is relatively inert and effectively dissolves the organic starting materials. The reaction is typically run at room temperature to prevent side reactions.
-
-
Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is purified using column chromatography to isolate the 4-((methylamino)methyl)benzonitrile intermediate.
-
Miyaura Borylation : The purified nitrile is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. A common catalyst system is Pd(dppf)Cl₂ and a base such as potassium acetate (KOAc) in a solvent like dioxane.
-
Causality: The pinacol ester is used to protect the boronic acid during the reaction and purification, as free boronic acids can be prone to dehydration and other side reactions.
-
-
Deprotection and Salt Formation : The resulting pinacol ester is hydrolyzed under acidic conditions using aqueous hydrochloric acid. This step simultaneously removes the pinacol protecting group to reveal the free boronic acid and protonates the secondary amine to form the final hydrochloride salt.
-
Causality: The acidic workup is crucial. It not only yields the desired boronic acid but also converts the amine to its more stable and often more water-soluble hydrochloride salt, which can simplify isolation via precipitation or extraction.
-
-
Final Isolation : The final product is typically isolated by filtration if it precipitates from the reaction mixture, or by removing the solvent and washing the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove organic impurities.
Quality Control and Characterization
To ensure the reagent is suitable for sensitive downstream applications like drug discovery, its identity and purity must be rigorously confirmed.
-
NMR Spectroscopy (¹H and ¹³C) : Confirms the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) bridge, and the N-methyl group.
-
Mass Spectrometry (MS) : Verifies the molecular weight of the compound.[3]
-
High-Performance Liquid Chromatography (HPLC) : Determines the purity of the sample by separating it from any starting materials or side products.[3]
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary application of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1][2]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: A Model Coupling Reaction
This protocol describes a general procedure for coupling 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with a generic aryl bromide.
Reagents & Equipment:
-
4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 1-5 mol%)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[11]
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-[(Methylamino)methyl]phenylboronic acid hydrochloride (1.2 eq), the palladium catalyst (e.g., 0.03 eq), and the base (2.5 eq).
-
Self-Validation: The inert atmosphere is critical because the active Pd(0) catalyst is oxygen-sensitive. The base is essential not only to neutralize the HCl salt but also to activate the boronic acid for transmetalation.[12]
-
-
Solvent Addition : Add the degassed solvent mixture (e.g., Dioxane/Water).
-
Causality: A biphasic or aqueous solvent system is often used to dissolve both the organic substrates and the inorganic base.[11] Degassing the solvent (e.g., by sparging with nitrogen) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction : Heat the mixture with stirring to a specified temperature (e.g., 85-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically the oxidative addition and reductive elimination.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Part 4: Advanced Applications
Beyond its role in standard cross-coupling, this reagent is valuable in more specialized fields.
-
Drug Discovery and Medicinal Chemistry : The (methylamino)methyl group can serve as a key pharmacophore or as a linker to attach the molecule to a larger scaffold. Boronic acids themselves can act as enzyme inhibitors, famously demonstrated by the proteasome inhibitor drug Bortezomib.[13] This reagent provides a direct route to novel boronic acid-containing drug candidates.[14]
-
Chemical Probes and Sensors : The boronic acid functional group can reversibly bind to diols, a feature exploited in the development of sensors for carbohydrates and glycoproteins.[4] This reagent can be incorporated into fluorescent probes or polymer hydrogels to create systems that respond to the presence of specific biological sugars.[15]
-
Materials Science : As a bifunctional building block, it can be used in the synthesis of advanced polymers and nanomaterials. The ability to form rigid biaryl structures via Suzuki coupling makes it a candidate for creating conjugated polymers with interesting electronic or photophysical properties.[5]
Conclusion
4-[(Methylamino)methyl]phenylboronic acid hydrochloride is more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its dual functionality, combined with the reliability and versatility of the Suzuki-Miyaura reaction, provides researchers with a powerful method for accessing novel biaryl compounds. From accelerating drug discovery pipelines to enabling the creation of advanced materials and chemical sensors, its importance and range of applications continue to grow, solidifying its place as a key building block in the modern chemist's toolbox.
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Organic-Synthesis.org. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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